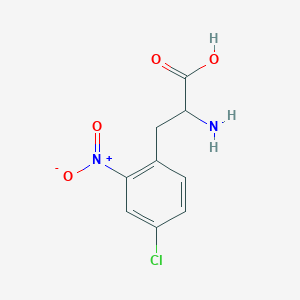

4-Chloro-2-nitro-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

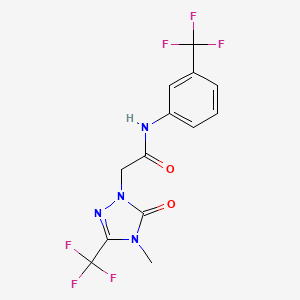

4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .

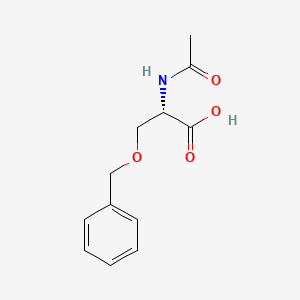

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis

4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Self-Assembling Behavior of Modified Aromatic Amino Acids

The research explores the self-assembling properties of phenylalanine derivatives, particularly focusing on 4-nitrophenylalanine (4NP). The introduction of the nitro group significantly alters the molecule's self-assembly, making 4NP an efficient gelator compared to native phenylalanine. The study utilizes various analytical techniques to understand the altered self-assembling patterns of 4NP in different solvents, providing insights into the molecule's behavior in polar aprotic and polar protic media (Singh et al., 2020).

Novel Amino Acid Azo Fe(II) Complexes

This research focuses on the interaction of amino acids, including DL-phenylalanine, with nitroso compounds to form new amino acid azo compounds. These compounds then interact with Fe(II) ions to form complexes, which have been characterized by various analytical methods. The study discusses the effects of pH and substituents on the stability and electrical properties of these azo Fe(II) complexes, providing valuable information on the structural and functional aspects of these novel compounds (Shaker & Adam, 2003).

De Novo Biosynthesis of Para-Nitro-L-Phenylalanine

The study presents a biosynthetic pathway for para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, marking a significant step in producing this nitroaromatic amino acid from glucose. The biosynthesis process's optimization and the potential applications of pN-Phe in genetic code expansion and other biological applications are detailed, highlighting the versatility and value of this molecule in biotechnological contexts (Butler et al., 2021).

Gas-Phase Clusters Studies of Phenylalanine Derivatives

This research examines the behavior of gas-phase clusters of protonated methylamine with various phenylalanine (Phe) derivatives, including 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine. By combining IRMPD spectroscopy with electronic structure calculations, the study provides insights into the prevalent structures and the implications of different substituents on the behavior of these clusters (Kleisath et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-DL-phenylalanine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)